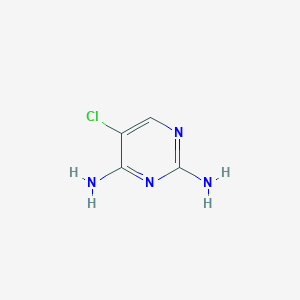

5-Chloropyrimidine-2,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPMVKXDIBNUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18620-64-9 | |

| Record name | 5-chloropyrimidine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropyrimidine-2,4-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloropyrimidine-2,4-diamine, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will delve into its core chemical properties, reactivity, synthesis protocols, and significant applications, particularly within the realm of drug discovery. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile chemical building block.

Core Chemical and Physical Properties

This compound, with the molecular formula C₄H₅ClN₄, is a substituted pyrimidine ring system.[1] The strategic placement of the chloro and diamino groups on the pyrimidine core imparts a unique electronic and steric profile, making it a valuable synthon for the construction of more complex molecular architectures.

Structural and Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₄ | [1] |

| Molecular Weight | 144.56 g/mol | |

| CAS Number | 18620-64-9 | |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 199-202 °C | [3][4] |

| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol and methanol. | [2] |

| SMILES | C1=C(C(=NC(=N1)N)N)Cl |

Note: Some properties listed are for the isomeric 2,4-Diamino-6-chloropyrimidine, which is often discussed in conjunction with the 5-chloro isomer and is expected to have similar physical characteristics.

Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of the electron-donating amino groups and the electron-withdrawing chloro substituent on the pyrimidine ring. This arrangement makes the compound susceptible to various chemical transformations.

The amino groups can undergo standard reactions such as acylation, alkylation, and diazotization, providing handles for further functionalization. The chlorine atom, while less reactive than in some other heterocyclic systems due to the electron-rich nature of the diaminopyrimidine ring, can still participate in nucleophilic substitution reactions, particularly with strong nucleophiles or under catalytic conditions.

A key application of related chlorodiaminopyrimidines is in nucleophilic aromatic substitution (SNAr) reactions. For instance, in the synthesis of potential Focal Adhesion Kinase (FAK) inhibitors, a similar 2,4-diamino-5-chloropyrimidine intermediate is formed through sequential SNAr reactions on a trichloropyrimidine starting material.[5]

Synthesis of Substituted Pyrimidines: A Generalized Workflow

While specific, detailed synthesis protocols for this compound are not extensively documented in the provided results, a general understanding of its synthesis can be inferred from the preparation of its isomers and related derivatives. A common route to substituted diaminopyrimidines involves the chlorination of a corresponding hydroxypyrimidine precursor.

For example, the synthesis of 2,4-diamino-6-chloropyrimidine often starts from 2,4-diamino-6-hydroxypyrimidine, which is treated with phosphorus oxychloride (POCl₃).[6][7] A similar strategy could be envisioned for the 5-chloro isomer, starting from the appropriate 5-hydroxypyrimidine derivative.

Below is a generalized workflow illustrating the key steps in the synthesis of a chlorodiaminopyrimidine.

Caption: Generalized workflow for the synthesis of chlorodiaminopyrimidines.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents.[5] this compound and its isomers serve as crucial intermediates in the synthesis of biologically active molecules.

Key Therapeutic Areas:

-

Anticancer Agents: This class of compounds has shown potential in the development of anticancer drugs. This compound has been demonstrated to inhibit the growth of various cancer cell lines in vitro, including lung, breast, colon, and prostate cancers. Its mechanism of action is believed to involve binding to DNA and RNA, thereby modulating their synthesis, and inhibiting topoisomerase II, an enzyme critical for DNA replication.

-

Hair Growth Stimulants: The isomeric 2,4-diamino-6-chloropyrimidine is a well-known intermediate in the synthesis of Minoxidil, a widely used medication for the treatment of androgenic alopecia.[2][8] This highlights the importance of the chlorodiaminopyrimidine scaffold in developing treatments for hair loss.

-

Antitubercular Agents: Derivatives based on the 2,4-diaminopyrimidine core have been synthesized and evaluated for their anti-tubercular activities.[6]

-

Agrochemicals: These compounds also find applications in the agrochemical industry as precursors for the synthesis of herbicides and pesticides.[2][9]

The versatility of the 2,4-diaminopyrimidine scaffold is further demonstrated by its use in developing inhibitors for various kinases and as a bioisostere for phenyl and other aromatic systems in drug design.[5]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the isomeric 4-Chloro-2,6-diaminopyrimidine in DMSO-d₆ shows distinct signals for the amino and pyrimidine protons.[10] The chemical shifts observed are approximately 6.61 ppm, 6.37 ppm, and 5.72 ppm.[10] While the exact peak positions for the 5-chloro isomer may differ slightly due to the different electronic environment, a similar pattern of signals would be expected.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its isomers.

-

Hazards: It is classified as harmful if swallowed and causes skin and serious eye irritation.[11][12] It may also cause respiratory irritation.[11][12]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[11][13] Avoid creating dust.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] It is stable under recommended storage conditions.[15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[12][15]

-

Decomposition: Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[15]

In case of exposure, follow standard first-aid procedures and seek medical attention.[11][15]

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique chemical properties and reactivity make it an important intermediate for the development of a wide range of biologically active compounds, from anticancer agents to hair growth stimulants. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and scientists aiming to leverage this compound in their drug discovery and development endeavors.

References

- This compound | C4H5ClN4 | CID 12580432 - PubChem.

- SAFETY DATA SHEET: 2,4-Diamino-6-chloropyrimidine. Thermo Fisher Scientific. [Link]

- Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol.

- Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

- 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem.

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

- 2-Chloropyrimidine-4,5-diamine | C4H5ClN4 | CID 84565 - PubChem.

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.

- Pyrimidine, 2,5-diamino-4-chloro. LookChem. [Link]

- Minoxidil. Wikipedia. [Link]

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

Sources

- 1. This compound | C4H5ClN4 | CID 12580432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. 2,4-Diamino-6-chloropyrimidine, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Minoxidil - Wikipedia [en.wikipedia.org]

- 9. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]

- 10. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2,4-Diamino-6-chloropyrimidine

Foreword: The Strategic Importance of 2,4-Diamino-6-chloropyrimidine

In the landscape of modern pharmaceutical development, the pyrimidine scaffold is a cornerstone of countless therapeutic agents. Among its many derivatives, 2,4-Diamino-6-chloropyrimidine (DACP) stands out as a critical and high-value chemical intermediate. Its primary claim to fame is its role as the central precursor in the synthesis of Minoxidil, the widely recognized medication for treating hypertension and androgenetic alopecia.[1] The efficient and scalable synthesis of DACP is, therefore, a subject of considerable industrial and academic interest, directly impacting the production of this vital drug.

This guide provides a comprehensive, field-proven overview of the predominant synthesis pathway for 2,4-Diamino-6-chloropyrimidine. We will dissect each stage of the process, moving beyond a mere recitation of steps to explore the underlying chemical principles and the rationale that dictates the choice of reagents and conditions. The methodologies described herein are designed to be self-validating, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

The Principal Synthesis Pathway: A Two-Stage Approach

The most robust and industrially adopted route to 2,4-Diamino-6-chloropyrimidine is a two-stage process. It begins with the construction of the pyrimidine ring system to form the hydroxylated precursor, followed by a targeted chlorination to yield the final product. This approach is favored for its reliance on readily available starting materials and its consistently high yields.

Stage 1: Synthesis of the Precursor, 2,4-Diamino-6-hydroxypyrimidine

The foundational step is a classic ring-forming condensation reaction. The logic here is to build the pyrimidine core by reacting a C3 electrophilic component (ethyl cyanoacetate) with a C-N-C nucleophilic component (guanidine).

Causality and Mechanistic Insight:

The reaction proceeds via a base-catalyzed condensation. Guanidine, a strong nitrogenous base, acts as the nucleophile. To facilitate the reaction, a strong alkoxide base, typically sodium ethoxide, is used to deprotonate both the guanidine and the α-carbon of ethyl cyanoacetate, generating the highly nucleophilic guanidinyl anion and the ethyl sodiocyanoacetate enolate.[2] The enolate then attacks one of the amino groups of guanidine, initiating a cascade of intramolecular cyclization and elimination of ethanol to form the stable, aromatic pyrimidine ring. The choice of ethanol as a solvent is logical as it is the conjugate acid of the ethoxide base, maintaining equilibrium and providing a suitable medium for the reactants.

// Nodes Start [label="Guanidine + Ethyl Cyanoacetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Sodium Ethoxide (NaOEt)\nin Ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Ethyl Sodiocyanoacetate + \nGuanidinyl Anion", fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclization [label="Nucleophilic Attack &\nIntramolecular Cyclization", fillcolor="#FFFFFF", fontcolor="#202124"]; Product1 [label="2,4-Diamino-6-hydroxypyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acidification [label="Acidification with\nAcetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Base [label="Reactants"]; Base -> Intermediate [label="Deprotonation"]; Intermediate -> Cyclization [label="Reaction"]; Cyclization -> Product1 [label="Formation & Tautomerization"]; Product1 -> Acidification [label="Isolation"];

// Styling graph [bgcolor="transparent"]; node [penwidth=1.5, color="#5F6368"]; edge [penwidth=1.5, color="#4285F4"]; }

Caption: Stage 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine.

Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This protocol is adapted from the well-established procedure found in Organic Syntheses.[2]

-

Prepare Sodium Ethoxide Solution: In a 1-liter round-bottom flask equipped with a reflux condenser and a drying tube, prepare a solution of sodium ethoxide by carefully dissolving 23 g (1 g-atom) of sodium metal in 250 mL of anhydrous ethanol.

-

Form the Enolate: Once all the sodium has reacted and the solution has cooled, add 113 g (1 mole) of ethyl cyanoacetate to the flask.

-

Prepare Guanidine Solution: In a separate flask, prepare another sodium ethoxide solution identical to the first. To this, add 97 g (1.02 moles) of guanidine hydrochloride. The addition will cause sodium chloride to precipitate.

-

Isolate Guanidine: Filter the guanidine/ethoxide mixture to remove the precipitated sodium chloride. The clear filtrate contains the free guanidine base.

-

Condensation Reaction: Add the guanidine filtrate to the solution of ethyl sodiocyanoacetate. Heat the combined mixture under reflux for 2 hours.

-

Isolation: After the reflux period, evaporate the mixture to dryness at atmospheric pressure. Dissolve the resulting solid in 325 mL of boiling water.

-

Precipitation: Acidify the hot aqueous solution with 67 mL of glacial acetic acid. Upon cooling, the product, 2,4-diamino-6-hydroxypyrimidine, will precipitate as yellow needles.

-

Collection: Collect the solid by filtration, wash with cold water, and dry to yield the final product.

Data Summary: Stage 1 Synthesis

| Reactant | Molar Mass ( g/mol ) | Amount Used | Molar Eq. |

| Sodium | 22.99 | 46 g (total) | 2.0 |

| Anhydrous Ethanol | 46.07 | 500 mL (total) | Solvent |

| Ethyl Cyanoacetate | 113.12 | 113 g | 1.0 |

| Guanidine Hydrochloride | 95.53 | 97 g | 1.02 |

| Product | Molar Mass ( g/mol ) | Typical Yield | % Yield |

| 2,4-Diamino-6-hydroxypyrimidine | 126.12 | 101-103 g | 80-82%[2] |

Stage 2: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

With the pyrimidine core constructed, the next critical step is to replace the hydroxyl group at the C6 position with a chlorine atom. This transformation is key to activating the molecule for subsequent nucleophilic substitution reactions, such as the one required for Minoxidil synthesis.

Causality and Mechanistic Insight:

The conversion of a hydroxypyrimidine to a chloropyrimidine is a classic transformation achieved using a strong dehydrating chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose due to its effectiveness and relatively low cost.[1][3] The reaction mechanism involves the initial phosphorylation of the hydroxyl group (which exists in tautomeric equilibrium with its keto form, a pyrimidone), converting it into a good leaving group. A chloride ion, either from POCl₃ itself or from the reaction byproducts, then acts as a nucleophile to displace the phosphate ester group, yielding the desired 2,4-diamino-6-chloropyrimidine.

The workup procedure is critical for safety and yield. Excess POCl₃ is highly reactive and corrosive. Quenching the reaction with an alcohol, such as ethanol, is a safer alternative to quenching with water, which can be highly exothermic and violent.[1][3] This alcohol quench also forms phosphate esters, which have lower boiling points than phosphoric acid, simplifying recovery.[1] The product is typically isolated first as its hydrochloride salt, which is then neutralized with a mild base like ammonia water to afford the free base form of DACP.

// Nodes Product1 [label="2,4-Diamino-6-hydroxypyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chlorination [label="Phosphorus Oxychloride (POCl₃)\nHeat (90-110°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Phosphate Ester Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Displacement [label="Nucleophilic Displacement\nby Chloride", fillcolor="#FFFFFF", fontcolor="#202124"]; ProductHCI [label="DACP Hydrochloride Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Quench with Alcohol\n(e.g., Ethanol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neutralize [label="Neutralization\n(Ammonia Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalProduct [label="2,4-Diamino-6-chloropyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Product1 -> Chlorination [label="Reactant"]; Chlorination -> Intermediate [label="Phosphorylation"]; Intermediate -> Displacement; Displacement -> ProductHCI [label="Formation"]; Chlorination -> Quench [label="Excess Reagent"]; ProductHCI -> Neutralize [label="Isolation"]; Neutralize -> FinalProduct [label="Final Product"];

// Styling graph [bgcolor="transparent"]; node [penwidth=1.5, color="#5F6368"]; edge [penwidth=1.5, color="#5F6368"]; }

Caption: Stage 2: Chlorination and Workup of the Final Product.

Detailed Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol is a representative example derived from patented industrial processes.[1][3]

-

Reaction Setup: In a three-necked flask equipped with a stirrer and condenser, charge 12.6 g (0.1 mol) of 2,4-diamino-6-hydroxypyrimidine.

-

Chlorination: Carefully add 53.5 g (0.35 mol, ~32 mL) of phosphorus oxychloride (POCl₃) to the flask. Heat the mixture to 105°C and maintain this temperature with stirring for 6 hours.

-

Reagent Removal: After the reaction is complete, allow the mixture to cool slightly and remove the excess POCl₃ by distillation under reduced pressure.

-

Quenching: Cool the reaction flask to 30-40°C in an ice bath. Slowly and carefully, add 37 mL of ethanol dropwise to quench the remaining POCl₃. Caution: This reaction is exothermic.

-

Salt Formation: After the ethanol addition is complete, heat the mixture to reflux for 2 hours. Cool the solution, and add an organic solvent such as ethyl acetate (approx. 96 mL) to act as a dispersing agent and precipitate the product salt.[1]

-

Isolation of Hydrochloride: Stir the resulting slurry for 2 hours in the cold, then collect the solid by filtration. This solid is the hydrochloride salt of 2,4-diamino-6-chloropyrimidine.

-

Neutralization: Transfer the collected hydrochloride salt to a beaker and dissolve it in approximately 40 mL of water, heating to 70°C if necessary.

-

Final Product Precipitation: Neutralize the solution to a pH of 6-7 by adding ammonia water dropwise. The free base, 2,4-diamino-6-chloropyrimidine, will precipitate.

-

Purification: Extract the aqueous mixture with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure DACP product.[1]

Data Summary: Stage 2 Synthesis

| Reactant | Molar Mass ( g/mol ) | Amount Used | Molar Eq. |

| 2,4-Diamino-6-hydroxypyrimidine | 126.12 | 12.6 g | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 53.5 g | 3.5 |

| Product | Molar Mass ( g/mol ) | Typical Yield | % Yield |

| 2,4-Diamino-6-chloropyrimidine | 144.56 | 10.5 g | 73.0%[1] |

Conclusion

The synthesis of 2,4-diamino-6-chloropyrimidine via the condensation of guanidine and ethyl cyanoacetate, followed by chlorination with phosphorus oxychloride, represents a highly refined and efficient pathway. This method is characterized by its high yields, operational scalability, and the use of accessible reagents. An expert understanding of the reaction mechanisms, particularly the rationale for the base-catalyzed ring formation and the function of POCl₃ in the critical chlorination step, is paramount for successful and safe execution. The protocols and data presented in this guide offer a validated framework for researchers and professionals engaged in the synthesis of this pivotal pharmaceutical intermediate.

References

- Source: Google Patents (CN113754592A)

- Title: A process for the preparation of 2,4-diamino-6-(1-piperidinyl)

- Title: A process for the preparation of 2,4-diamino-6-(1-piperidinyl)

- Title: Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines Source: National Institutes of Health (NIH) URL:[Link]

- Title: 2,4-DIAMINO-6-HYDROXYPYRIMIDINE Source: Organic Syntheses URL:[Link]

- Title: Synthesis of 2,4-diamino-6-chloropyrimidine- 5-thiol Source: ResearchG

- Title: Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr Source: Quest Journals URL:[Link]

- Title: United States Patent Office (Patent No. 3,644,364)

- Title: Preparation method of 2, 4-diamino-6-chloropyrimidine Source: P

- Title: 2,4-Diamino-6-chloropyrimidine Source: National Institutes of Health (NIH) - PubChem URL:[Link]

- Source: Google Patents (CN114394941A)

- Source: Google Patents (US5712394A)

- Title: 2,4,6-Triaminopyrimidine Source: Wikipedia URL:[Link]

- Title: Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates Source: ResearchG

- Source: Google Patents (CN101550108A)

- Source: Google Patents (US4167633A)

- Title: Preparation method of 2, 4-diamino-6-chloropyrimidine Source: P

Sources

An In-depth Technical Guide to 6-Chloropyrimidine-2,4-diamine (CAS 156-83-2): A Cornerstone Heterocycle in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloropyrimidine-2,4-diamine, also known by synonyms such as 4-Chloro-2,6-diaminopyrimidine, is a pivotal heterocyclic intermediate in the fields of medicinal chemistry and agrochemical synthesis.[1][2][3] Its unique molecular architecture, featuring a reactive chlorine atom and two nucleophilic amino groups on a pyrimidine core, renders it an exceptionally versatile building block. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, chemical reactivity, and critical applications, with a particular focus on its role in drug discovery, most notably as a key precursor to the vasodilator Minoxidil.[1][4] We will explore detailed experimental protocols, analytical characterization techniques, and essential safety protocols, offering field-proven insights for professionals engaged in chemical research and development.

Physicochemical Profile and Structural Data

6-Chloropyrimidine-2,4-diamine is typically a white to off-white crystalline solid under standard conditions.[1][5] Its moderate solubility in water and enhanced solubility in organic solvents like ethanol and methanol make it amenable to a variety of reaction conditions.[1] The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 156-83-2 | [1][2] |

| Molecular Formula | C₄H₅ClN₄ | [1][2] |

| Molecular Weight | 144.56 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 199-202 °C | [1][5] |

| Boiling Point | 438.3 ± 48.0 °C at 760 mmHg | [1] |

| Density | 1.564 g/cm³ | [1][6] |

| Solubility | Moderately soluble in water; Soluble in ethanol, methanol | [1] |

| LogP (Octanol/Water) | 0.294 | [2] |

Synthesis and Manufacturing: A Mechanistic Perspective

The most prevalent and industrially scalable synthesis of 6-Chloropyrimidine-2,4-diamine involves the chlorination of its hydroxyl precursor, 2,4-diamino-6-hydroxypyrimidine.[7] The choice of chlorinating agent and the subsequent workup procedure are critical for achieving high yield and purity.

Core Synthesis Pathway: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

The conversion relies on a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), to replace the hydroxyl group.[5][7] The underlying causality of this reaction is the activation of the hydroxyl group by POCl₃, converting it into a good leaving group, which is subsequently displaced by a chloride ion.

Detailed Experimental Protocol

This protocol is a synthesized representation of established laboratory methods.[7][8]

-

Reaction Setup: In a well-ventilated fume hood, charge a multi-neck flask equipped with a mechanical stirrer, condenser, and thermometer with 2,4-diamino-6-hydroxypyrimidine (1.0 eq).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, approx. 4-5 eq) to the flask. The reaction is typically heated to 97-105 °C and stirred vigorously for 8 to 17 hours, monitoring progress by TLC or HPLC.[7]

-

Workup - Quenching: After cooling the reaction mixture, the excess POCl₃ must be quenched. This is a highly exothermic and hazardous step.

-

Method A (Water): The cooled reaction mixture is added dropwise to a large volume of crushed ice with vigorous stirring.[7]

-

Method B (Alcohol): A safer alternative involves the slow, dropwise addition of an alcohol (e.g., ethanol or methanol) to the cooled reaction mixture, which reacts to form less reactive phosphate esters.[8][9]

-

-

Neutralization: The acidic aqueous mixture is carefully neutralized to a pH of 8-9 using a base such as sodium hydroxide solution or aqueous ammonia.[7][10] This step is crucial as it deprotonates the product, causing it to precipitate out of the solution.

-

Isolation: The solid product is isolated either by vacuum filtration or by extraction into a suitable organic solvent like ethyl acetate, followed by drying and evaporation of the solvent.[7] The crude product can be purified by recrystallization from boiling water or acetone.[5]

Chemical Reactivity and Derivatization Strategies

The synthetic utility of 6-Chloropyrimidine-2,4-diamine stems from its dual reactivity: the electrophilic carbon at the C6 position and the nucleophilic amino groups. The chlorine atom is the primary handle for derivatization via nucleophilic aromatic substitution (SNAr).

-

Nucleophilic Aromatic Substitution (SNAr): This is the most exploited reaction pathway. The electron-withdrawing pyrimidine ring activates the C6-chloro group towards displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates. This reaction is fundamental to its use in building complex molecules.[7][11]

-

N-Oxidation: The nitrogen at the 3-position of the pyrimidine ring can be selectively oxidized using reagents like peracetic acid or a sodium tungstate/hydrogen peroxide system.[12] The resulting N-oxide, 2,4-diamino-6-chloropyrimidine-3-oxide, is a critical intermediate in an efficient synthesis of Minoxidil.[4][13]

-

Palladium-Catalyzed Cross-Coupling: The chloro substituent can participate in cross-coupling reactions, such as the Suzuki reaction, to form carbon-carbon bonds with aryl or heteroaryl boronic acids, providing access to a diverse array of 6-aryl-2,4-diaminopyrimidines.[14]

Applications in Drug Discovery and Medicinal Chemistry

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with protein targets, particularly kinases.

Case Study: Synthesis of Minoxidil

6-Chloropyrimidine-2,4-diamine is an essential precursor for Minoxidil, a widely used medication for treating androgenetic alopecia.[1][4] The synthesis culminates in the displacement of the chloro group from the N-oxide intermediate with piperidine.[4]

Kinase Inhibitors

The 2,4-diaminopyrimidine core is a potent "hinge-binding" motif that mimics the adenine portion of ATP, enabling it to anchor inhibitors within the active site of many protein kinases.[15][16] The chlorine at the C6 position serves as a convenient attachment point for introducing substituents that can occupy adjacent pockets, enhancing potency and selectivity. This strategy has been successfully employed to develop inhibitors for targets such as Cyclin-Dependent Kinases (CDKs) and Mitogen-activated protein kinase-activated protein kinase 2 (MK2).[15][16]

Other Therapeutic Areas

Beyond Minoxidil and kinase inhibitors, derivatives of 6-Chloropyrimidine-2,4-diamine have demonstrated a wide spectrum of biological activities, including:

-

Antitumor Agents (e.g., as dihydrofolate reductase inhibitors)[17]

-

Antimicrobial and Antifungal Agents [18]

Analytical Characterization: Purity Assessment by HPLC

Ensuring the purity of 6-Chloropyrimidine-2,4-diamine is critical for its use in synthesis, especially for pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment.

Sources

- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. 4-Chloro-2,6-diaminopyrimidine (CAS 156-83-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Minoxidil synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 9. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. prepchem.com [prepchem.com]

- 13. CAS 35139-67-4: 2,4-Diamino-6-chloropyrimidine 3-oxide [cymitquimica.com]

- 14. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 15. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

5-Chloropyrimidine-2,4-diamine solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloropyrimidine-2,4-diamine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and chemical stability of this compound (CAS No: 18620-64-9). Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable, field-proven experimental protocols. While specific public domain data on this compound is limited, this guide establishes a robust framework for its empirical evaluation. We detail methodologies for determining aqueous and organic solubility, conducting forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal), and outline potential degradation pathways. All protocols are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction

This compound is a substituted pyrimidine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and pharmaceutical development. Pyrimidine scaffolds are core components of nucleobases and are prevalent in a wide array of therapeutic agents. The specific substitution pattern of this compound, featuring two reactive amino groups and a halogen, makes it a valuable intermediate for synthesizing more complex molecules with potential biological activity, including anti-cancer agents that may interact with DNA and RNA synthesis.

A thorough understanding of a compound's solubility and stability is a non-negotiable prerequisite for its advancement through the drug development pipeline. Solubility directly impacts bioavailability and dictates formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation products that could pose safety risks. This guide provides the necessary theoretical grounding and practical methodologies to comprehensively characterize these critical attributes for this compound.

Physicochemical Properties

A baseline understanding of the physicochemical properties of this compound is essential for designing and interpreting solubility and stability experiments. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-diamino-5-chloropyrimidine | [2] |

| CAS Number | 18620-64-9 | [2] |

| Molecular Formula | C₄H₅ClN₄ | [2] |

| Molecular Weight | 144.56 g/mol | [2] |

| Appearance | White to off-white crystalline solid (typical) | [3][4]* |

| Melting Point | 200-202 °C | [2] |

| pKa (Predicted) | 5.25 ± 0.10 | [2] |

*Note: Appearance data is extrapolated from the closely related isomer, 2,4-Diamino-6-chloropyrimidine, as specific data for the 5-chloro isomer is not widely published.[3][4] Researchers should verify the appearance of their specific batch.

Solubility Profile

General Solubility Characteristics

Based on its structure, which contains two polar amino groups capable of hydrogen bonding and a relatively small carbon skeleton, this compound is predicted to have some aqueous solubility. The chloro-substituent adds a degree of lipophilicity. Its solubility is expected to be higher in polar organic solvents like methanol, ethanol, and DMSO compared to non-polar solvents such as hexanes or toluene. The predicted pKa of ~5.25 suggests that the compound's aqueous solubility will be pH-dependent, with increased solubility in acidic conditions (pH < 4) due to the protonation of the amino groups and the pyrimidine ring nitrogens.

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility. The causality behind this method is to ensure that the solvent is fully saturated with the compound, representing a true thermodynamic equilibrium.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, ethanol) in a glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, and 48 hours) can validate the required equilibration time.

-

Sample Processing: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let undissolved solids settle.

-

Filtration/Centrifugation: Carefully withdraw a sample of the supernatant. To remove any remaining microscopic particles, which would falsely elevate the measured concentration, either centrifuge the sample at high speed (e.g., >10,000 g for 15 minutes) or filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF). Filtration is often preferred but can introduce errors if the compound adsorbs to the filter material; a validation step is recommended.

-

Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase or solvent. Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by correcting the measured concentration for the dilution factor.

Visualization: Solubility Determination Workflow

Sources

- 1. This compound | C4H5ClN4 | CID 12580432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 18620-64-9 CAS MSDS (2,4-Pyrimidinediamine, 5-chloro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. keyorganics.net [keyorganics.net]

Introduction: The Versatile Scaffold of Diaminopyrimidines

An In-Depth Technical Guide to the Biological Activity of Substituted Diaminopyrimidines

Substituted diaminopyrimidines represent a class of heterocyclic compounds that have proven to be a remarkably versatile scaffold in medicinal chemistry. This core structure, characterized by a pyrimidine ring with two amine groups, is adept at forming critical hydrogen bond interactions with various biological targets, particularly the ATP-binding pockets of kinases and the active sites of reductases. Their significance in drug development is underscored by the success of key therapeutic agents such as the antibacterial drug trimethoprim and the antiprotozoal pyrimethamine.[1][2]

This guide provides a detailed exploration of the biological activities of substituted diaminopyrimidines, moving from their primary mechanism of action to diverse therapeutic applications and the experimental protocols used for their evaluation. The narrative is designed for researchers and drug development professionals, emphasizing the causal relationships between chemical structure, biological function, and therapeutic potential.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

The most well-established mechanism of action for many biologically active diaminopyrimidines is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1][3][4]

The Folate Pathway: An Essential Target

Folate and its derivatives, particularly tetrahydrofolic acid (THF), are essential cofactors for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[5][6] Consequently, the disruption of this pathway halts DNA synthesis and cell replication.[5][6][7] While mammalian cells can acquire folate from their diet, many microorganisms, including bacteria and protozoa, must synthesize it de novo, making the folate pathway an attractive and selective target for antimicrobial agents.[8]

DHFR catalyzes the reduction of dihydrofolic acid (DHF) to the biologically active tetrahydrofolic acid (THF).[5][9] Substituted diaminopyrimidines, such as trimethoprim, are structural analogs of the pteridine portion of DHF and act as potent competitive inhibitors of the DHFR enzyme.[6]

Selective Toxicity

The therapeutic success of DHFR inhibitors like trimethoprim lies in their selective toxicity. Trimethoprim's affinity for bacterial DHFR is thousands of times greater than for human DHFR, allowing it to inhibit microbial proliferation at concentrations that do not significantly affect the host.[7] This selectivity is a critical consideration in the design of new diaminopyrimidine-based drugs.

Diagram 1: The Folate Biosynthesis Pathway and DHFR Inhibition

Caption: Mechanism of action showing synergistic blockade of the folate pathway.

Structure-Activity Relationships (SAR)

The biological potency and selectivity of diaminopyrimidines are highly dependent on the nature and position of substituents on the pyrimidine and associated rings. Understanding these structure-activity relationships (SAR) is fundamental to designing novel and more effective therapeutic agents.

The 2,4-diamino moiety is generally considered essential for binding to the active site of DHFR, where it forms key hydrogen bonds.[10] The major variations that influence activity are typically made at the 5-position of the pyrimidine ring.

Table 1: Structure-Activity Relationship (SAR) Summary for DHFR Inhibitors

| Position of Substitution | Substituent Type | Effect on Activity | Rationale / Example |

|---|---|---|---|

| Pyrimidine C5 | Substituted Benzyl Ring | Crucial for Potency. The nature and position of substituents on the benzyl ring dictate binding affinity and selectivity. | Trimethoprim's 3,4,5-trimethoxybenzyl group fits snugly into a hydrophobic pocket of bacterial DHFR.[11] |

| Benzyl Ring (meta) | Azido Group | Enhanced Binding. An azido group at the meta-position can occupy a hydrophobic pocket, increasing binding energy.[10] | Meta-azidopyrimethamine shows enhanced binding compared to the parent compound.[10] |

| Benzyl Ring (para) | Electron-donating groups | Generally Favorable. Groups like methoxy or amino can improve activity. | The correlation equations indicated that the molar refractivity (MR) values of the 5'-substituent, just as with the 3'- and 4'-substituents, contributed maximally.[11] |

| Pyrimidine C6 | Small Alkyl Groups | Modestly Reduced Potency. Appending alkyl extensions to the C6 position can lead to attenuated activity against organisms like B. anthracis and S. aureus.[12] | This is rationalized by the disruption of a conserved water molecule network within a small protein cavity adjacent to the main binding site.[12] |

| General Structure | Lipophilicity | Variable. Increased lipophilicity can improve cell penetration but may not always correlate with higher enzyme inhibition. | A study on Cryptosporidium parvum DHFR inhibitors found that a low IC50 in enzyme assays did not always translate to high potency in cell growth assays, suggesting uptake mechanisms are also critical.[13] |

Diagram 2: Logical Relationship of SAR in Diaminopyrimidine Design

Caption: Iterative process of lead optimization based on SAR.

Therapeutic Applications and Diverse Biological Activities

While DHFR inhibition is the classical mechanism, the diaminopyrimidine scaffold is privileged and has been successfully adapted to target other proteins, leading to a broad range of therapeutic applications.

Antibacterial Agents

-

Trimethoprim : Primarily used for urinary tract infections, often in combination with sulfamethoxazole (co-trimoxazole) to create a synergistic, dual-blockade of the folate pathway.[5][7][8][9]

-

Iclaprim : A novel diaminopyrimidine DHFR inhibitor with potent activity against Gram-positive organisms, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[14]

-

Investigational Agents : Research has focused on developing diaminopyrimidines effective against biothreat agents like Bacillus anthracis.[3][12][15]

Antiprotozoal Agents

-

Pyrimethamine (Daraprim) : A cornerstone for treating parasitic diseases, particularly toxoplasmosis (often combined with a sulfonamide) and cystoisosporiasis.[16][17][18] It was also historically used for malaria, but resistance has limited its use.[16] Its mechanism is also based on the highly selective inhibition of protozoal DHFR.[19][20]

Anticancer Agents

The antifolate strategy is also employed in cancer chemotherapy. However, diaminopyrimidine derivatives are being explored for anticancer activity through various mechanisms beyond DHFR inhibition.

-

Kinase Inhibition : The scaffold is effective at targeting protein kinases involved in cancer cell signaling. Novel 2,4-diaminopyrimidine derivatives have been developed as potent inhibitors of Focal Adhesion Kinase (FAK), a protein overexpressed in various tumors that plays a key role in cell proliferation, survival, and migration.[21]

-

General Antitumor Activity : Other derivatives have shown potent cytotoxic activity against various cancer cell lines, such as A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast).[22][23] The mechanisms for these compounds can include inducing apoptosis, causing cell cycle arrest, and inhibiting tumor cell migration.[22]

Table 2: Key Substituted Diaminopyrimidines and Their Biological Activities

| Compound | Primary Target | Primary Biological Activity | Therapeutic Application |

|---|---|---|---|

| Trimethoprim | Bacterial Dihydrofolate Reductase (DHFR) | Antibacterial | Urinary Tract Infections, Bronchitis[7][9] |

| Pyrimethamine | Protozoal Dihydrofolate Reductase (DHFR) | Antiprotozoal, Antimalarial | Toxoplasmosis, Cystoisosporiasis[16][17][19] |

| Iclaprim | Bacterial Dihydrofolate Reductase (DHFR) | Antibacterial (especially Gram-positive) | Complicated Skin Infections, Pneumonia[1][14] |

| Compound A12 (Example) | Focal Adhesion Kinase (FAK) | Anticancer | Investigational for solid tumors[21] |

| Compound 9k (Example) | Multiple Kinases (Implied) | Anticancer | Investigational; induces apoptosis and cell cycle arrest[22] |

Key Experimental Protocols for Biological Evaluation

Evaluating the biological activity of novel substituted diaminopyrimidines requires a tiered approach, moving from specific molecular targets to cellular and whole-organism effects. The protocols described below represent a self-validating system, where results from the biochemical assay should logically correlate with findings in the cellular assays for mechanism-specific compounds.

Diagram 3: Experimental Workflow for Biological Activity Screening

Caption: A tiered approach for evaluating diaminopyrimidine candidates.

Protocol 1: DHFR Enzyme Inhibition Assay (Spectrophotometric)

This biochemical assay directly measures a compound's ability to inhibit the target enzyme, providing a quantitative IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Causality : This is the primary validation of the proposed mechanism of action. A low IC₅₀ value suggests the compound directly and potently interacts with DHFR. The assay follows the decrease in absorbance at 340 nm as the cofactor NADPH is oxidized to NADP⁺ during the reduction of DHF to THF.[13]

-

Methodology :

-

Reagent Preparation :

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT).

-

Enzyme Stock: Prepare a stock solution of purified recombinant DHFR (e.g., from E. coli or S. aureus) in assay buffer.

-

Substrate/Cofactor Mix: Prepare a solution containing Dihydrofolate (DHF) and NADPH in assay buffer. Final concentrations in the well are typically ~50-100 µM for each.

-

Test Compound: Prepare serial dilutions of the diaminopyrimidine derivative in DMSO, then dilute further in assay buffer.

-

-

Assay Procedure (96-well UV-transparent plate) :

-

To each well, add 50 µL of assay buffer.

-

Add 2 µL of the test compound dilution (or DMSO for control wells).

-

Add 25 µL of the DHFR enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the DHF/NADPH substrate/cofactor mix.

-

-

Data Acquisition :

-

Immediately place the plate in a spectrophotometer capable of kinetic reads.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis :

-

Calculate the rate (slope) of the linear portion of the kinetic curve for each well.

-

Normalize the rates relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This cellular assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Causality : This protocol validates that the enzymatic inhibition observed in the biochemical assay translates to a whole-cell effect. It also provides an initial assessment of factors like cell permeability and potential efflux. A potent compound should have a low MIC value.

-

Methodology :

-

Preparation :

-

Inoculation :

-

Add an equal volume of the bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria, no compound) and a negative control (medium only).

-

-

Incubation :

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

-

Endpoint Determination :

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

-

-

Protocol 3: Anticancer Cell Proliferation Assay (MTT/SRB Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

-

Causality : For compounds designed as anticancer agents (e.g., FAK inhibitors), this assay demonstrates efficacy at the cellular level. A low GI₅₀/IC₅₀ value indicates the compound can inhibit cancer cell growth or induce cell death.

-

Methodology :

-

Cell Plating :

-

Seed cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a predetermined density and allow them to adhere overnight.[21]

-

-

Compound Treatment :

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only (e.g., DMSO) controls.

-

-

Incubation :

-

Incubate the plates for a specified period (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

-

Viability Staining (SRB Example) :

-

Gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with water and air dry.

-

Stain the cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.

-

Wash away unbound dye with 1% acetic acid and air dry.

-

-

Data Acquisition and Analysis :

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Read the absorbance at ~515 nm using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and plot against the log of compound concentration to determine the IC₅₀ (concentration for 50% inhibition).[22][23]

-

-

Challenges and Future Directions

The development of diaminopyrimidine-based therapeutics faces several challenges. The primary concern for antimicrobial agents is the emergence of resistance, often through mutations in the target DHFR enzyme or via plasmid-mediated acquisition of drug-resistant DHFR variants.[2][9] Therefore, a continuous effort is needed to design novel derivatives that can overcome these resistance mechanisms.[24]

For anticancer agents, achieving high selectivity for the cancer-related target (e.g., a specific kinase) over other human proteins, including human DHFR, is paramount to minimizing off-target toxicity. Future research will likely focus on structure-based drug design and the exploration of novel substitutions to enhance potency against resistant strains and improve selectivity profiles.[25]

Conclusion

Substituted diaminopyrimidines are a cornerstone of modern chemotherapy, with a proven track record as antibacterial and antiprotozoal agents, primarily through the selective inhibition of DHFR. The inherent versatility of this chemical scaffold has enabled its expansion into other therapeutic areas, most notably oncology, by targeting different key proteins like kinases. The continued application of rational, structure-based design, guided by a systematic evaluation of biological activity through biochemical and cellular assays, will ensure that this privileged structure remains a source of novel and effective therapeutics for years to come.

References

- Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed. (1981). Pharmacotherapy.

- Trimethoprim - Wikipedia. (n.d.). Wikipedia.

- Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - NIH. (n.d.).

- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2019). New Journal of Chemistry (RSC Publishing).

- Diaminopyrimidine - Wikipedia. (n.d.). Wikipedia.

- History and future of antimicrobial diaminopyrimidines - PubMed. (1993). Journal of Chemotherapy.

- Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC. (n.d.).

- Pyrimethamine - Wikipedia. (n.d.). Wikipedia.

- Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase - PubMed. (n.d.).

- What is the mechanism of Trimethoprim? - Patsnap Synapse. (2024).

- Mechanism of Action of Trimethoprim-Sulfamethoxazole—I | The Journal of Infectious Diseases | Oxford Academic. (n.d.). Oxford University Press.

- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - RSC Publishing. (2019). Royal Society of Chemistry.

- Novel Dihydrofolate Reductase Inhibitors. Structure-Based versus Diversity-Based Library Design and High-Throughput Synthesis an - American Chemical Society. (2003).

- Mechanism of the antimicrobial drug trimethoprim revisited | Request PDF - ResearchGate. (2025).

- Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines - PubMed. (n.d.).

- Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (n.d.). Dovepress.

- Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase - NIH. (n.d.).

- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - NIH. (n.d.).

- Pyrimethamine Patient Drug Record | NIH - Clinical Info .HIV.gov. (n.d.).

- Pyrimethamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).

- Pyrimethamine - Clinical Tree. (2024). Clinical Tree.

- Pyrimethamine (Daraprim) Tablets: Uses & Side Effects - Cleveland Clinic. (n.d.). Cleveland Clinic.

- Initial Structure-Activity Relationship (SAR) Studies of Diaminopyrimidine Carboxamides: A Technical Guide - Benchchem. (n.d.). Benchchem.

- Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine - PDB-101. (n.d.). RCSB PDB.

- Pharmacology of Diaminopyrimidines (Pyrimethamine and Trimethoprim) ; Uses, Mechanism of action - YouTube. (2024). YouTube.

- Diaminopyrimidine - Uses, Dosage, Side Effects & Precautions - Drug Today Medical Times. (n.d.). Drug Today Medical Times.

- Iclaprim, a novel diaminopyrimidine for the treatment of resistant gram-positive infections - PubMed. (2009). Annals of Pharmacotherapy.

- Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed. (n.d.).

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH. (n.d.).

- diaminopyrimidine antibiotic [Drug Class]. (n.d.).

- Diaminopyrimidine – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.

- (PDF) Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - ResearchGate. (2017).

- Diaminopyrimidine | Request PDF - ResearchGate. (2025).

- Potential Anticancer Agents.1 LXXI. Some Diaminopyrimidines and Diamino-s-triazines Related to Daraprim | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-diamine Deriv

- The synthesis and biological activity of substituted 2,6-diaminopyridines - PubMed. (1968). Journal of Medicinal Chemistry.

- Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis - MDPI. (n.d.). MDPI.

Sources

- 1. Diaminopyrimidine - Wikipedia [en.wikipedia.org]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]

- 3. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 5. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Trimethoprim - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iclaprim, a novel diaminopyrimidine for the treatment of resistant gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrimethamine - Wikipedia [en.wikipedia.org]

- 17. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 18. my.clevelandclinic.org [my.clevelandclinic.org]

- 19. pediatriconcall.com [pediatriconcall.com]

- 20. clinicalpub.com [clinicalpub.com]

- 21. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 2,4-Diamino-6-chloropyrimidine: A Cornerstone Intermediate in Modern Drug Development

Abstract: This technical guide provides an in-depth exploration of 2,4-diamino-6-chloropyrimidine (DACP), a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. Moving beyond a simple recitation of facts, this document elucidates the causal chemistry that makes DACP a preferred building block for researchers in medicinal chemistry and drug development. We will dissect its synthesis, explore its characteristic reactivity through the lens of mechanistic principles, and provide validated, step-by-step protocols for its synthesis and key transformations. Case studies, including the synthesis of the well-known drug Minoxidil, will illustrate its practical application. This guide is intended for researchers, scientists, and process chemists who require a deep, actionable understanding of this versatile molecule.

Introduction: The Strategic Importance of 2,4-Diamino-6-chloropyrimidine (DACP)

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including several blockbuster drugs.[1][2] Within this class, 2,4-diamino-6-chloropyrimidine (CAS No. 156-83-2) stands out as a particularly valuable and versatile synthetic intermediate.[3] Its strategic importance stems from a unique combination of structural features: a pyrimidine ring substituted with two electron-donating amino groups and a reactive chloro-substituent at the 6-position.[3] This specific arrangement activates the C6 position for a variety of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it an ideal starting point for generating diverse molecular libraries.[4][5]

DACP is perhaps most famously known as a key precursor in the industrial synthesis of Minoxidil, a potent antihypertensive agent also widely used for the treatment of alopecia. However, its utility extends far beyond this single application, serving as a foundational component for dihydrofolate reductase (DHFR) inhibitors like Piritrexim, as well as various compounds in agrochemical and research settings.[6] This guide will provide the foundational knowledge to harness the full synthetic potential of this critical intermediate.

Table 1: Physicochemical Properties of 2,4-Diamino-6-chloropyrimidine

| Property | Value | Source(s) |

| CAS Number | 156-83-2 | [7] |

| Molecular Formula | C₄H₅ClN₄ | [8] |

| Molecular Weight | 144.56 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 199-202 °C | [3] |

| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol and methanol. | |

| pKa | 3.66 ± 0.10 (Predicted) | [9] |

| ¹H-NMR (DMSO-d₆) | δ 6.57 (s, 2H, NH₂), 6.31 (s, 2H, NH₂), 5.69 (s, 1H, Ar-H) | [7] |

| Mass Spec (ES-MS) | 145.0 (M + H)⁺ | [7] |

The Industrial Synthesis of DACP: A Self-Validating Protocol

The most common and industrially scalable synthesis of DACP begins with the chlorination of 2,4-diamino-6-hydroxypyrimidine.[4][10] The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is critical. It serves not only as the chlorine source but also as the reaction solvent in many procedures, driving the reaction to completion. The mechanism involves the initial phosphorylation of the hydroxyl group, converting it into an excellent leaving group, which is subsequently displaced by a chloride ion.

The precursor, 2,4-diamino-6-hydroxypyrimidine, is itself readily synthesized via the cyclization of guanidine with an active methylene compound such as ethyl cyanoacetate in the presence of a base like sodium methoxide.[11][12] This two-step sequence provides a robust and high-yielding pathway to DACP.

Figure 1: Two-step synthesis of 2,4-Diamino-6-chloropyrimidine (DACP).

Detailed Experimental Protocol: Synthesis of DACP

This protocol is a synthesized representation of established industrial methods.[4][10][13]

Objective: To synthesize 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine.

Materials:

-

2,4-diamino-6-hydroxypyrimidine (1.00 eq.)

-

Phosphorus oxychloride (POCl₃) (5.0 - 10.0 eq.)

-

Ice water

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a temperature probe, carefully add 2,4-diamino-6-hydroxypyrimidine (e.g., 20.0 g) to phosphorus oxychloride (e.g., 100 mL).

-

Chlorination: Heat the reaction mixture to 95-105 °C and maintain this temperature with vigorous stirring for 6-17 hours.[4][10] The reaction progress can be monitored by TLC or HPLC.

-

POCl₃ Removal: After the reaction is complete, allow the mixture to cool to below 50 °C. Distill off the excess POCl₃ under reduced pressure.

-

Quenching: Cool the concentrated residue in an ice bath. With extreme caution and slow, portion-wise addition, add the reaction mixture to a beaker containing crushed ice or ice water. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

-

Hydrolysis & Neutralization: Stir the quenched aqueous mixture and heat to 90 °C for 1 hour to hydrolyze any remaining reactive phosphorus species.[4] Cool the solution to room temperature and carefully adjust the pH to ~8 using a sodium hydroxide solution.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The resulting white to off-white solid is often of sufficient purity for subsequent steps.[4] If necessary, it can be recrystallized from a suitable solvent system like ethanol/water. A typical yield is around 85%.[4][10]

The Reactive Core: Understanding DACP's Synthetic Versatility

The utility of DACP is rooted in the reactivity of the chlorine atom at the C6 position. This position is susceptible to two main classes of reactions that allow for extensive derivatization.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing character of the two nitrogen atoms in the pyrimidine ring makes the C6 position electron-deficient and thus highly susceptible to attack by nucleophiles. The SNAr reaction is the most common transformation of DACP, allowing for the introduction of a wide range of functionalities.

Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is key to the reaction's facility. The amino groups at C2 and C4, while electron-donating by resonance, do not overly deactivate the ring towards nucleophilic attack at C6, striking a perfect balance for reactivity. This allows for facile displacement of the chloride by N-nucleophiles (amines), O-nucleophiles (alcohols, phenols), and S-nucleophiles (thiols).[4][6]

Note: The above DOT script is a placeholder for a chemical structure diagram that cannot be rendered here. It conceptually outlines the SNAr mechanism. Figure 2: Generalized SNAr mechanism at the C6 position of DACP.

Detailed Experimental Protocol: General SNAr with an Amine

Objective: To synthesize a 6-amino-substituted 2,4-diaminopyrimidine derivative.

Materials:

-

2,4-diamino-6-chloropyrimidine (1.0 eq.)

-

Amine nucleophile (1.1 - 1.5 eq.)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

-

Base (e.g., NaH, K₂CO₃, or DIEA) if the nucleophile is not a strong base itself.

Procedure:

-

Setup: To a solution of the amine in dry DMSO under an inert atmosphere (Argon or Nitrogen), add NaH (if used) portion-wise at room temperature and stir for 1 hour.[4]

-

Addition: Add 2,4-diamino-6-chloropyrimidine to the solution.

-

Reaction: Heat the mixture to 90 °C and stir for 8-12 hours.[4] Monitor the reaction by TLC.

-

Quench & Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The residue is then purified by column chromatography on silica gel to yield the desired product.[4]

B. Palladium-Catalyzed Cross-Coupling

For the formation of C-C bonds, particularly with aryl or vinyl groups, palladium-catalyzed cross-coupling reactions like the Suzuki reaction are indispensable tools.[14] This method dramatically expands the chemical space accessible from DACP, allowing for the synthesis of 6-aryl-2,4-diaminopyrimidines, a scaffold found in many kinase inhibitors and other targeted therapies.

Causality: The Suzuki reaction involves a catalytic cycle with a Pd(0) species. The cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Cl bond of DACP. This is followed by transmetalation with a boronic acid (in the presence of a base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[14]

Figure 3: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Case Study: The Synthesis of Minoxidil

The synthesis of Minoxidil (2,4-diamino-6-(piperidin-1-yl)pyrimidine 1-oxide) is a quintessential example of DACP's application, requiring sequential manipulation of the pyrimidine core.[15] The process involves two key steps starting from DACP: N-oxidation followed by nucleophilic substitution.

Step 1: N-Oxidation. The pyrimidine ring is first oxidized to its N-oxide. This is a crucial step that alters the electronic properties of the ring and is a key feature of the final drug's biological activity. While various oxidizing agents can be used, a common method involves peracetic acid.[16] A more modern, industrially scalable approach uses hydrogen peroxide with a sodium tungstate catalyst.

Step 2: Nucleophilic Substitution. The resulting 2,4-diamino-6-chloropyrimidine-3-oxide is then reacted with piperidine. The piperidine acts as a nucleophile, displacing the chloride at the C6 position to form the final Minoxidil product.

Figure 4: Synthetic workflow for Minoxidil starting from DACP.

Detailed Experimental Protocol: Synthesis of Minoxidil Intermediate

Objective: To synthesize 2,4-diamino-6-chloropyrimidine-3-oxide.[16]

Materials:

-

2,4-diamino-6-chloropyrimidine (1.0 eq.)

-

Ethanol

-

40% Peracetic acid in glacial acetic acid

Procedure:

-

Suspension: Suspend 2,4-diamino-6-chloropyrimidine (e.g., 14.5 g) in ethanol (200 mL) in a flask.

-

Dissolution & Cooling: Warm the suspension to ~35 °C with stirring until most of the material dissolves, then cool the mixture to 6-8 °C in an ice bath.

-

Oxidation: At this temperature, add 40% peracetic acid (e.g., 17.5 mL) dropwise over 40 minutes, maintaining the temperature between 6-8 °C.

-

Reaction: Stir the mixture at 6-8 °C for a further 30 minutes, then allow it to warm to room temperature and stir for 3 hours.

-

Precipitation: Add petroleum ether (200 mL) and stir for 1 hour. Allow the mixture to stand overnight to complete precipitation.

-

Isolation: Filter the separated precipitate, wash with petroleum ether, and dry under reduced pressure to obtain 2,4-diamino-6-chloropyrimidine-3-oxide. The product can be recrystallized to achieve high purity.[16]

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemical reagents is paramount. 2,4-diamino-6-chloropyrimidine is a chemical intermediate and must be handled with appropriate care.

Table 2: Hazard Identification and Safety Precautions

| Hazard Category | GHS Classification | Precautionary Measures | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [8][17] |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [8][18] |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8][18] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. | [8][19] |

-

Handling: Use only with adequate ventilation. Avoid generating dust. Wear suitable personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[19][20]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[18][19]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion